1-Imino-5-phenyl-1,4-thiazepane 1-oxide
Description
1-Imino-5-phenyl-1,4-thiazepane 1-oxide is a heterocyclic compound featuring a seven-membered thiazepane ring containing sulfur and nitrogen atoms. Its structure includes a phenyl substituent at position 5, an imino group (NH) at position 1, and a sulfoxide (1-oxide) functional group. These features confer unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
1-imino-5-phenyl-1,4-thiazepane 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-15(14)8-6-11(13-7-9-15)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEZBLOPHNDGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCNC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Imino-5-phenyl-1,4-thiazepane 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with a haloamine in the presence of a base, leading to the formation of the thiazepane ring. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Imino-5-phenyl-1,4-thiazepane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the thiazepane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Scientific Research Applications
1-Imino-5-phenyl-1,4-thiazepane 1-oxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Imino-5-phenyl-1,4-thiazepane 1-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity. Additionally, the phenyl group can participate in π-π interactions, further modulating its biological or chemical behavior.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Thiazepane Derivatives
| Compound Name | Key Functional Groups/Substituents | Molecular Formula | Unique Features |
|---|---|---|---|
| This compound | Phenyl (C5), imino (NH), sulfoxide (S=O) | Likely C₁₁H₁₂N₂OS | Combines phenyl, imino, and sulfoxide groups |
| Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide | Ketone (C=O), two sulfone (SO₂) groups | C₅H₉NO₃S₂ | Dual sulfone groups enhance reactivity |
| 1,4-Thiazepane 1-oxide hydrochloride | Sulfoxide (S=O), hydrochloride salt | C₅H₁₀ClNOS | Improved solubility via hydrochloride |
| 7-Phenyl-1,4-thiazepane | Phenyl (C7) | C₁₁H₁₅NS | Lacks sulfoxide/imino groups |
| Thiomorpholine 1,1-dioxide hydrochloride | Sulfone (SO₂), hydrochloride salt | C₄H₁₀ClNO₂S | Six-membered ring with sulfone group |
Key Differentiators
Functional Group Complexity: The target compound uniquely integrates phenyl, imino, and sulfoxide groups, unlike simpler analogs like 7-Phenyl-1,4-thiazepane (lacking sulfoxide) or THDO (lacking imino) .
Biological Interactions: The imino group may enable stronger hydrogen bonding compared to amine or ketone groups in analogs (e.g., 1,4-Thiazepan-5-one) .
Solubility and Stability : Hydrochloride salts (e.g., 1,4-Thiazepane 1-oxide hydrochloride) improve aqueous solubility, whereas the target compound’s neutral form may require formulation optimization .
Biological Activity
1-Imino-5-phenyl-1,4-thiazepane 1-oxide is a chemical compound belonging to the thiazepane family, characterized by a seven-membered ring containing both sulfur and nitrogen atoms. This compound has garnered attention in the scientific community due to its diverse biological activities, including potential antimicrobial and anticancer properties.
The molecular formula of this compound is C11H16N2OS.2ClH. The presence of an imino group and a thiazepane ring contributes to its unique reactivity and biological interactions.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, potentially disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial survival.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism of action appears to involve the modulation of enzyme activity related to nitric oxide synthesis, which plays a crucial role in tumor progression .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets within cells. For example:
- Enzyme Inhibition: The compound has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS), with an IC50 value of 0.19 µM, highlighting its potential role in regulating nitric oxide levels in pathological conditions .
- Cellular Pathways: It may affect various cellular pathways by binding to receptors or enzymes, altering their activity and leading to downstream effects such as apoptosis in cancer cells.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other thiazepane derivatives:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 1-Imino-5-phenyl-1,4-thiazepane | Lacks the oxide group | Moderate antimicrobial effects |
| 1-Imino-5-phenyl-1,4-thiazepane 1-sulfone | Contains a sulfone group | Enhanced anticancer activity |
| Thiazepane derivatives | Various substitutions on the thiazepane ring | Diverse biological activities |
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited growth at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .
- Cancer Cell Line Analysis : In vitro experiments using cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased markers of apoptosis, indicating its potential utility in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
